4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
Overview
Description
“4-Piperazin-1-yl-7-(trifluoromethyl)quinoline” is a chemical compound with diverse applications in scientific research. It exhibits remarkable versatility due to its unique molecular structure, enabling investigations in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been used in the design and synthesis of urea/thioureas for anti-breast cancer activity .
Synthesis Analysis
The compound was obtained as a pale yellowish-white solid . The synthesis involved a pharmacophore hybrid approach, which led to the creation of a new series of 4-piperazinylquinoline derivatives based on the urea/thiourea scaffold .Molecular Structure Analysis
The molecular formula of “this compound” is C14H14F3N3 . The compound belongs to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .Chemical Reactions Analysis
The compound is an important building block in medicinal chemistry, where it is combined with other active pharmacophores with diverse pharmacological profiles . The intermediate 7-chloro-4-(piperazin-1-yl)quinoline is particularly significant in this context .Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 281.276 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Scaffold in Medicinal Chemistry
The structural scaffold of 7-chloro-4-(piperazin-1-yl)quinoline, closely related to 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline, is crucial in medicinal chemistry. It exhibits diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antimicrobial Activity
Several derivatives of fluoroquinolone, a category that includes this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Studies reveal that some of these compounds demonstrate promising antimicrobial activities (Srinivasan et al., 2010).
Structural and Molecular Docking Studies
Novel derivatives involving this compound have been synthesized and characterized. These compounds were evaluated for antimicrobial activity using in-silico molecular docking studies, targeting DNA Gyrase A and N-myristoyltransferase as proteins for antibacterial and antifungal docking studies, respectively (Desai et al., 2017).
Hypoxic-Cytotoxic Agents
New derivatives with basic lateral chains (piperazines) in the quinoxaline ring, which is structurally similar to this compound, have been synthesized and shown to exhibit hypoxic-cytotoxic activity. These compounds, particularly those with piperazine derivatives, show significant potency (Ortega et al., 2000).
Antimalarial Activity
N,N-Bis(trifluoromethylquinolin-4-yl)diamino alkanes and piperazine derivatives have been synthesized and shown to exhibit in vitro antimalarial activity. These compounds demonstrate higher activity in chloroquine-resistant strains of Plasmodium, indicating their potential as antimalarial agents (Kgokong et al., 2008).
Photochemical Properties
Studies on the photochemistry of compounds structurally similar to this compound, such as ciprofloxacin, demonstrate low-efficiency reactions under certain conditions, with implications for their stability and reactivity (Mella, Fasani, & Albini, 2001).
Antimicrobial and Anticancer Applications
Novel quinoline-containing compounds with a piperazin-1-yl group have shown in vitro antimicrobial activity. Additionally, the structural analyses of these compounds suggest their potential as pharmacological agents (Marganakop et al., 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-piperazin-1-yl-7-(trifluoromethyl)quinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)10-1-2-11-12(9-10)19-4-3-13(11)20-7-5-18-6-8-20/h1-4,9,18H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERGOAQAVGIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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